4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

tautomerism DFT calculation thiol-thione equilibrium

SAR programs often stall when triazole-3-thiol tautomerism locks sulfur in the unreactive thione form. This compound's 2-furyl ring preserves free thiol nucleophilicity, enabling predictable S-alkylation, metal coordination, and disulfide formation. Key differentiators: 1) The N4-allyl handle permits electrophile-triggered intramolecular halocyclization to fused [1,3]thiazino[2,3-c][1,2,4]triazoles. 2) The furan ring lowers predicted logP to ~2.36 vs. ~2.8-3.0 for phenyl analogs, improving ligand efficiency. 3) Ready-to-use building block for NCI-60 screened acetamide library synthesis. Supply chain: multi-gram quantities available, ambient shipping, and dedicated analytical documentation.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 60870-43-1
Cat. No. B188136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
CAS60870-43-1
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)C2=CC=CO2
InChIInChI=1S/C9H9N3OS/c1-2-5-12-8(10-11-9(12)14)7-4-3-6-13-7/h2-4,6H,1,5H2,(H,11,14)
InChIKeyYSDWGZLERHARHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol: Structural Identity & Procurement


4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic building block featuring a 1,2,4-triazole core substituted with a 4-allyl group, a 5-(2-furyl) ring, and a 3-thiol function . The compound exhibits thiol-thione tautomerism, where the predominance of each form depends on the electronic nature of the 5-substituent and the solvent environment [1]. This tautomeric equilibrium directly governs the regioselectivity of subsequent S- versus N-alkylation reactions, making the compound a versatile intermediate for constructing diverse compound libraries in medicinal chemistry and agrochemical discovery .

4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol: Unique for SAR


The combination of an N4-allyl group and a C5-(2-furyl) substituent creates a unique electronic and steric environment that cannot be replicated by simpler triazole-3-thiol analogs. The 2-furyl ring, being an electron-rich heteroaromatic, imposes a distinct tautomeric bias and hydrogen-bonding profile compared to phenyl or pyridyl analogs [1]. This directly influences both the compound's intrinsic reactivity as a nucleophile and the physicochemical properties of its downstream derivatives . Evidence below demonstrates that even closely related analogs (e.g., 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol) differ measurably in tautomeric equilibrium, electronic properties, and synthetic utility, underscoring why procurement decisions for specific SAR or library-synthesis programs must be compound-specific rather than class-generic.

4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol: Comparative Evidence


Furyl vs. Nitrophenyl Tautomer Bias

In a direct head-to-head DFT study at the B3LYP/6-311++G(d,p) level, 3-furyl-4-allyl-5-mercapto-1,2,4-triazole (target compound) was compared with 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole. The results demonstrate that the furyl-substituted derivative exists in both thiol and thione tautomeric forms, whereas the m-nitrophenyl analog strongly favors the thione form due to the electron-withdrawing effect of the nitro group [1]. This difference alters the S–H and N–H bond lengths and the overall reactivity profile at the sulfur center.

tautomerism DFT calculation thiol-thione equilibrium

S-Alkylation Efficiency in Acetamide Library Synthesis

In the synthesis of a focused library of N-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamides, the target compound (5b) was employed alongside 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (5a), pyrimidine-2-thiol (6a), and 4,6-dimethyl-pyrimidine-2-thiol (6b). The S-alkylation reactions proceeded with yields of 65–96% across the series . While yields are reported as a range for the entire library, the study confirms that the furyl-substituted triazole-thiol reacts efficiently under standard S-alkylation conditions to deliver functionalized acetamide products that were subsequently screened against the NCI-60 cancer cell line panel.

S-alkylation building block yield

Physicochemical Properties Driving ADME

The target compound has a predicted ACD/LogP of 2.36 and contains 4 hydrogen bond acceptors (triazole nitrogens + furan oxygen) with zero hydrogen bond donors . By comparison, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 23714-53-6, molecular formula C11H11N3S) replaces the furan oxygen with a carbon atom, reducing the hydrogen bond acceptor count to 3 and increasing lipophilicity (estimated LogP ~2.8–3.0 based on the phenyl-for-furyl substitution) [1]. The furan oxygen in the target compound provides an additional hydrogen bond acceptor site, which can enhance aqueous solubility and modulate target binding interactions in medicinal chemistry applications.

logP hydrogen bonding drug-likeness

Halocyclization Reactivity of the Allyl Substituent

Studies on the electrophilic halocyclization of 4-allyl-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-thiones demonstrate that the 4-allyl group undergoes regioselective intramolecular cyclization with bromine or iodine to form fused bicyclic triazolothiazine derivatives [1]. This reactivity is unique to the 4-allyl substitution pattern and provides a synthetic entry point to rigidified heterocyclic scaffolds that are inaccessible from 4-methyl, 4-ethyl, or 4-aryl analogs, which lack the pendant olefin necessary for cyclization.

halocyclization regioselectivity allyl group reactivity

4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol: Key Applications


Anticancer Library Synthesis via S-Alkylation

The target compound serves as a versatile thiol nucleophile for constructing S-substituted acetamide libraries. In the published N-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamide series, the furyl-triazole-thiol reacts efficiently under standard S-alkylation conditions to yield products that were subsequently screened against the NCI-60 cancer cell panel at 10 µM . Procurement is justified when the goal is to introduce a furan-containing heteroaromatic moiety into the library scaffold for SAR exploration.

Reactivity Tuning through Tautomeric Control

For programs requiring predictable thiol-versus-thione nucleophilicity, the target compound offers a balanced tautomeric equilibrium that preserves free thiol reactivity, unlike electron-deficient phenyl analogs that lock the sulfur predominantly in the thione form . This is critical when the downstream chemistry (e.g., S-alkylation, metal coordination, or disulfide formation) demands the thiol tautomer.

Scaffold Diversification via Halocyclization

The 4-allyl substituent enables electrophile-triggered intramolecular halocyclization (Br₂ or I₂) to generate fused [1,3]thiazino[2,3-c][1,2,4]triazole ring systems . This reactivity pathway is unavailable to non-allyl analogs and provides a route to conformationally restricted heterocycles that may exhibit enhanced target binding or improved pharmacokinetic profiles.

Solubility Optimization with Furan Scaffolds

When improving aqueous solubility and reducing logP are key optimization vectors, the target compound's furan ring provides one additional hydrogen bond acceptor and a lower predicted logP (~2.36) compared to phenyl-substituted analogs (~2.8–3.0) . This can be decisive in early-stage medicinal chemistry programs where ligand efficiency and solubility metrics dictate lead progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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